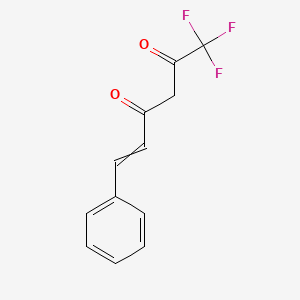

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione

Description

1.1 Chemical Structure and Properties 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione (CAS: 18931-64-1) is a fluorinated diketone with the molecular formula C₁₂H₉F₃O₂ and a molecular weight of 242.194 g/mol . Its structure features a trifluoromethyl group at position 1, a conjugated dienone system (positions 2 and 4), and a phenyl-substituted hex-5-ene chain. Key physical properties include a density of 1.3 g/cm³, boiling point of 306.9°C, and a reported melting point range of 56–58°C (with literature discrepancies noting 61–61.5°C) .

1.2 Synthesis

The compound is synthesized via a LiH-mediated reaction between arylideneacetone and ethyl trifluoroacetate in benzene. The process involves 20 hours of stirring at room temperature, followed by extraction with chloroform and recrystallization from hexane, yielding 75% pure product as colorless needles .

1.3 Applications

This compound serves as a critical intermediate in constructing fluorinated azaheterocycles, particularly as a building block for RF-containing pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances metabolic stability and bioavailability in derived compounds .

Properties

IUPAC Name |

1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOPVKUECMSWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

In a typical protocol, arylideneacetone 1 (4.0 mmol) is combined with ethyl trifluoroacetate (6.0 mmol) in dry benzene (5 mL). Lithium hydride (LiH, 6.0 mmol) is added as a suspension, initiating the reaction under anhydrous conditions. The mixture is stirred at room temperature for 20 hours, after which it is quenched with ice and sulfuric acid. The crude product is extracted with chloroform, dried over magnesium sulfate, and recrystallized from hexane to yield colorless needles of the target compound (75% yield).

Table 1: Standard Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Arylideneacetone | 4.0 mmol |

| Ethyl trifluoroacetate | 6.0 mmol |

| Base | Lithium hydride (6.0 mmol) |

| Solvent | Dry benzene (5 mL) |

| Reaction time | 20 hours at room temperature |

| Work-up | H₂SO₄ quench, chloroform extraction |

| Purification | Recrystallization (hexane) |

| Yield | 75% |

Mechanistic Insights

The reaction proceeds through enolate formation, where LiH deprotonates the α-hydrogen of the arylideneacetone, generating a resonance-stabilized enolate. Nucleophilic attack on ethyl trifluoroacetate followed by elimination of ethanol yields the conjugated dienone structure. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl, facilitating cyclization and stabilizing the product.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Benzene, while non-polar, ensures compatibility with LiH and minimizes side reactions. Alternatives like dichloromethane (CH₂Cl₂) were explored for substrates with electron-withdrawing aryl substituents but showed no marked improvement in yield. Lithium hydride outperforms other bases (e.g., NaH) due to its stronger reducing power and ability to maintain anhydrous conditions.

Substrate Scope and Limitations

The method is generalizable to arylideneacetones with diverse substituents, including electron-donating (e.g., -OMe, -F) and weakly electron-withdrawing groups (e.g., -Cl, -Br). However, strongly electron-deficient aryl rings (e.g., -NO₂) require modified conditions, such as elevated temperatures or extended reaction times, to achieve comparable yields.

Challenges and Practical Considerations

Purification and Stability

The product’s sensitivity to moisture necessitates rigorous drying of solvents and reagents. Recrystallization from hexane effectively removes tarry by-products but may reduce yields if decantation is incomplete. Storage under inert atmosphere at low temperatures (-20°C) prevents decomposition.

Scaling and Industrial Relevance

Bench-scale syntheses (1–10 mmol) consistently achieve 70–75% yields, but industrial-scale production requires addressing exothermicity during LiH addition. Continuous flow systems and temperature-controlled reactors are proposed to mitigate risks while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

Calcium Oxide undergoes several types of chemical reactions, including:

- Reacts with water to form calcium hydroxide.

Hydration: CaO+H2O→Ca(OH)2

Reacts with carbon dioxide to form calcium carbonate.Carbonation: CaO+CO2→CaCO3

Reacts with acids to form calcium salts and water.Acid-Base Reactions: CaO+2HCl→CaCl2+H2O

Common Reagents and Conditions

Water: Used in the hydration reaction to produce calcium hydroxide.

Carbon Dioxide: Used in the carbonation reaction to produce calcium carbonate.

Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride.

Major Products Formed

Calcium Hydroxide: Formed from the hydration of Calcium Oxide.

Calcium Carbonate: Formed from the carbonation of Calcium Oxide.

Calcium Salts: Formed from reactions with various acids.

Scientific Research Applications

Organic Synthesis

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to participate in various chemical reactions—such as oxidation and substitution—makes it versatile for producing diverse chemical entities.

Biological Applications

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition: Research indicates that it can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, indicating its utility in developing antimicrobial agents.

- Anticancer Potential: Studies have indicated that treatment with this compound can decrease cell viability in cancer cell lines such as HeLa and MCF-7, suggesting its role as a potential anticancer agent.

Case Studies

Several studies have explored the biological effects and applications of this compound:

Study on Enzyme Interactions: A peer-reviewed study demonstrated that this compound significantly inhibited cytochrome P450 enzymes in a dose-dependent manner.

Antimicrobial Efficacy: In vitro tests showed notable antimicrobial activity against common pathogens at concentrations as low as 50 µg/mL.

Cytotoxicity in Cancer Cells: Research indicated that treatment with this compound led to significant decreases in viability in various cancer cell lines (e.g., HeLa and MCF-7), highlighting its potential as an anticancer agent.

Mechanism of Action

Calcium Oxide exerts its effects primarily through its strong alkaline properties. When it reacts with water, it forms calcium hydroxide, which can neutralize acids and regulate pH levels. In industrial processes, Calcium Oxide acts as a fluxing agent, helping to remove impurities from metals during smelting.

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine-1,4-diones

Examples :

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (C₁₁H₁₈N₂O₂)

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) (C₁₄H₁₆N₂O₂)

Key Differences :

- Structure : Bicyclic pyrrolopyrazine core vs. linear hexene chain in the target compound.

- Synthesis : Microbial extraction (e.g., Bacillus tequilensis) vs. synthetic LiH-mediated routes .

- Applications : Antimicrobial and antitumor agents, unlike the target compound’s role in fluorinated heterocycle synthesis .

Imidazolidin-2,4-diones

Examples :

- 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7, C₁₈H₁₈N₂O₂)

- 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3, C₁₇H₁₆N₂O₂)

Key Differences :

Thiazolidine-2,4-diones

Examples :

- (Z)-5-Benzylidene-thiazolidine-2,4-dione derivatives (e.g., 5a–f, C₁₀H₇NO₂S)

Key Differences :

- Structure : Sulfur-containing heterocycle vs. all-carbon backbone.

- Applications : Antimicrobial agents targeting Yersinia pestis vs. fluorinated intermediates .

Fluorinated Diketones

1,1,1-Trifluoropentane-2,4-dione (C₅H₅F₃O₂)

4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione (C₁₄H₉F₃O₂)

- Structure : Naphthyl group enhances aromaticity vs. phenylhexene chain.

Comparative Data Table

Key Research Findings

- Structural Impact on Reactivity : The trifluoromethyl group in this compound enhances electrophilicity at the diketone positions, enabling efficient cyclocondensation reactions to form fluorinated heterocycles .

- Biological vs. Synthetic Roles : Unlike microbial-derived pyrrolopyrazinediones (e.g., PPDH) with direct bioactivity, the target compound’s utility lies in its synthetic versatility .

- Thermal Stability : The compound’s melting point discrepancies (56–58°C vs. 61–61.5°C) suggest polymorphism or purification variability, requiring further crystallographic validation .

Biological Activity

1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione (CAS Number: 18931-64-1) is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a phenyl group attached to a hexene backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activity and versatility in chemical synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 242.19 g/mol. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, enhancing its utility as an intermediate in organic synthesis.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₃O₂ |

| Molecular Weight | 242.19 g/mol |

| CAS Number | 18931-64-1 |

| Functional Groups | Trifluoromethyl, Ketone |

The biological activity of this compound primarily involves its interaction with biological molecules such as enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and stability, potentially leading to modulation of metabolic pathways or enzyme activities. This suggests that the compound may play a role in influencing various biochemical processes.

Enzyme Interaction Studies

Recent investigations have focused on the interactions between this compound and various enzymes. Preliminary findings suggest that the compound can effectively bind to certain targets, which may lead to altered enzymatic activities.

Example Study

A study conducted by researchers at MDPI reported on the synthesis and characterization of similar compounds with trifluoromethyl groups. They highlighted that such modifications often result in enhanced reactivity and selectivity towards biological targets .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds can be beneficial. Below is a table summarizing key aspects of this compound and related compounds:

| Compound Name | Structure Type | Biological Activity Potential |

|---|---|---|

| This compound | Enedione | Enzyme interaction studies ongoing |

| 2-Aryl-6-polyfluoroalkyl-pyrones | Pyrone | Higher reactivity with enzymes |

| Fluorinated analogs | Various | Diverse applications in biochemistry |

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione, and how should data interpretation be structured?

Methodological Answer:

Characterization should integrate NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl group, olefinic protons, and diketone functionality. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1050–1250 cm⁻¹). Mass spectrometry (HRMS) is critical for molecular ion confirmation. For structural elucidation, compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities. Cross-referencing with crystallographic data (if available) enhances reliability .

Basic: How can researchers design a synthetic route for this compound while minimizing fluorinated byproducts?

Methodological Answer:

Prioritize stepwise fluorination strategies to avoid uncontrolled polyfluorination. For example:

Introduce the trifluoromethyl group early via nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent).

Use protecting groups for diketone moieties during phenyl group coupling (e.g., Suzuki-Miyaura cross-coupling).

Optimize reaction conditions (temperature, solvent polarity) to suppress side reactions. Monitor intermediates by TLC/GC-MS. Reference analogous fluorinated diketone syntheses to identify solvent systems (e.g., DMF/THF) that enhance selectivity .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental findings?

Methodological Answer:

Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity insights.

- Electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

Validate against experimental UV-Vis and cyclic voltammetry data. Discrepancies may arise from solvent effects or crystal packing; address these by including implicit solvation models (e.g., PCM) or periodic boundary conditions in simulations .

Advanced: How can contradictions in reaction yield data across studies be systematically resolved?

Methodological Answer:

Apply a factorial design approach to isolate variables (e.g., catalyst loading, temperature, solvent). For example:

- Use a 2³ factorial design to test interactions between variables.

- Replicate experiments under standardized conditions (e.g., inert atmosphere, purity of reagents).

- Cross-validate with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps.

Publish raw datasets and procedural details to enable meta-analysis and reduce reproducibility gaps .

Basic: What theoretical frameworks guide the study of this compound’s potential in catalysis or drug design?

Methodological Answer:

For catalysis , anchor research in frontier molecular orbital theory to rationalize electron-transfer mechanisms. For drug design , apply QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., fluorine electronegativity) with biological activity. Use crystallographic data to map binding interactions in enzyme pockets. Always contextualize findings within broader literature (e.g., fluorinated diketones as kinase inhibitors) to identify knowledge gaps .

Advanced: How can researchers integrate machine learning with experimental data to optimize reaction conditions?

Methodological Answer:

Train neural networks on datasets comprising reaction parameters (e.g., temperature, solvent, catalyst) and outcomes (yield, purity). Use COMSOL Multiphysics or custom Python scripts to simulate heat/mass transfer effects. Validate predictions via high-throughput experimentation (HTE). For example, AI-driven HTE can rapidly screen solvent/catalyst combinations, reducing trial-and-error cycles. Address overfitting by including noise in training data and using cross-validation .

Basic: What are the best practices for ensuring structural integrity during storage and handling?

Methodological Answer:

Store the compound under anhydrous, inert conditions (argon atmosphere, molecular sieves) to prevent hydrolysis of the diketone. Characterize stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis. Use DSC (differential scanning calorimetry) to detect polymorphic transitions. Document handling protocols (e.g., glovebox use) to minimize degradation .

Advanced: How can transient intermediates in the synthesis of this compound be identified and characterized?

Methodological Answer:

Deploy time-resolved spectroscopic techniques :

- Stopped-flow NMR or IR for rapid kinetic profiling.

- Cryo-trapping intermediates at low temperatures (-78°C) for isolation and X-ray analysis.

Complement with computational transition-state modeling (e.g., NEB method) to hypothesize intermediate structures. Publish raw spectral timelines to facilitate community validation .

Basic: What safety protocols are critical when working with fluorinated diketones?

Methodological Answer:

- Use HF-resistant labware (e.g., PTFE-lined reactors) to handle potential fluoride release.

- Monitor airborne fluorides with real-time sensors (e.g., ion-selective electrodes).

- Implement waste neutralization protocols (e.g., calcium hydroxide treatment).

Reference OSHA guidelines and SDS sheets for emergency response plans .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

Systematically adjust computational parameters:

Include solvent effects explicitly (e.g., COSMO-RS model).

Account for relativistic effects in fluorine-containing systems (e.g., ZORA approximation).

Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) to assess sensitivity.

Publish benchmarking studies to establish error margins for future predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.